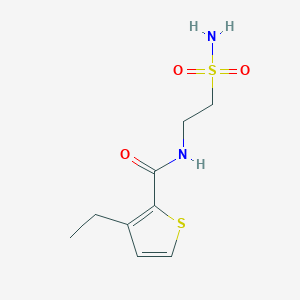

3-ethyl-N-(2-sulfamoylethyl)thiophene-2-carboxamide

説明

3-Ethyl-N-(2-sulfamoylethyl)thiophene-2-carboxamide is a synthetic thiophene-2-carboxamide derivative characterized by a 3-ethyl-substituted thiophene core and a sulfamoyl ethyl group on the amide nitrogen. The sulfamoyl moiety in this compound may enhance solubility and target binding, while the ethyl group modulates steric and electronic properties .

特性

分子式 |

C9H14N2O3S2 |

|---|---|

分子量 |

262.4 g/mol |

IUPAC名 |

3-ethyl-N-(2-sulfamoylethyl)thiophene-2-carboxamide |

InChI |

InChI=1S/C9H14N2O3S2/c1-2-7-3-5-15-8(7)9(12)11-4-6-16(10,13)14/h3,5H,2,4,6H2,1H3,(H,11,12)(H2,10,13,14) |

InChIキー |

OQXKNDKRVLJXQF-UHFFFAOYSA-N |

正規SMILES |

CCC1=C(SC=C1)C(=O)NCCS(=O)(=O)N |

製品の起源 |

United States |

準備方法

The synthesis of 3-ethyl-N-(2-sulfamoylethyl)thiophene-2-carboxamide involves several key steps. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

化学反応の分析

3-ethyl-N-(2-sulfamoylethyl)thiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization and thioglycolic acid derivatives for condensation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents . In industry, they are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

作用機序

The mechanism of action of 3-ethyl-N-(2-sulfamoylethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including those involved in inflammation and cancer . The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

Thiophene-2-Carboxamide Derivatives with Antimicrobial Activity

Key Compound : Thiophene-2-carboxamide (7n) (MIC = 2.5 μg mL⁻¹ against Mtb H37Ra) .

- Structural Comparison : Unlike 7n, which lacks substituents on the thiophene ring, the target compound features a 3-ethyl group and a sulfamoylethyl side chain.

- Activity Insights : Bulky substituents (e.g., cyclohexyl, 4-t-butyl) reduce activity, suggesting the ethyl group in the target compound balances steric hindrance and binding efficiency. Halogenation (e.g., Cl, CF₃) at the phenyl ring in analogs like 7h–7j enhances activity, but sulfamoyl groups may offer distinct hydrogen-bonding interactions .

Table 1: Antimicrobial Activity of Thiophene Carboxamides

| Compound | Substituents | MIC (μg mL⁻¹) | Reference |

|---|---|---|---|

| Thiophene-2-carboxamide (7n) | None | 2.5 | |

| 7h (2-Cl-phenyl) | 2-Chlorophenyl | 1.25 | |

| Target Compound | 3-Ethyl, N-(2-sulfamoylethyl) | Pending data | — |

Benzo[b]Thiophene-2-Carboxamide Derivatives

Key Compound : (R)-7-Chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide hydrochloride (Encenicline analog) .

Rivaroxaban and Enantiomeric Analogs

Key Compound : Rivaroxaban (Factor Xa inhibitor) .

- Structural Comparison: Rivaroxaban includes a morpholinone and oxazolidinone moiety, whereas the target compound’s sulfamoyl group may target different enzymes (e.g., carbonic anhydrases).

- Stereochemical Impact : The (S)-enantiomer of rivaroxaban is 200-fold more active than the (R)-form, highlighting the importance of stereochemistry. The target compound’s lack of chiral centers simplifies synthesis but may limit selectivity .

Tetrazole-Phosphorus Hybrids

Key Compounds: 3-(5-(2-Oxido)-phenoxy-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides (9a–g) .

- Structural Comparison : These hybrids integrate tetrazole and phosphorus groups, enhancing antimicrobial activity. The target compound’s sulfamoyl group may offer similar hydrogen-bonding capacity but lacks the phosphorus-mediated hydrolysis resistance.

- Synthetic Routes: Both classes use condensation reactions (e.g., 2-cyanoacetamide with dithiane diol), suggesting scalable synthesis for the target compound .

Structural and Crystallographic Insights

Key Compound : N-(2-Nitrophenyl)thiophene-2-carboxamide .

- Dihedral Angles : The nitro-phenyl analog exhibits dihedral angles of 13.53°–16.07° between aromatic rings, influencing packing and intermolecular interactions. The target compound’s ethyl and sulfamoyl groups may alter these angles, affecting solubility and crystal morphology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。